GS-443902 - 1355149-45-9

GS-443902

Catalog Number: EVT-256467
CAS Number: 1355149-45-9
Molecular Formula: C12H16N5O13P3
Molecular Weight: 531.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remdesivir Triphosphate (GS-443902) is the pharmacologically active form of the antiviral prodrug Remdesivir. [ [], [] ] It is an adenosine nucleotide analog that exhibits potent antiviral activity against a range of RNA viruses. [ [] ] GS-443902 functions as a crucial research tool for investigating viral RNA polymerase activity and developing novel antiviral therapies. [ [] ]

Future Directions
  • Optimizing GS-443902 delivery: Future research could focus on developing novel drug delivery systems to enhance the cellular uptake and target specificity of GS-443902, potentially improving its efficacy and reducing potential off-target effects. [ [] ]
  • Exploring combination therapies: Investigating the synergistic antiviral potential of GS-443902 in combination with other antiviral agents could lead to more effective treatment regimens for viral infections. [ [] ]
Overview

Remdesivir triphosphate is the active metabolite of remdesivir, a nucleotide analog originally developed for the treatment of Ebola virus disease. It has gained prominence as the first antiviral drug authorized by the U.S. Food and Drug Administration for emergency use in treating COVID-19, particularly in hospitalized patients. Remdesivir triphosphate functions primarily by inhibiting the RNA-dependent RNA polymerase of coronaviruses, thereby disrupting viral replication.

Source and Classification

Remdesivir is classified as a nucleoside analog, specifically a prodrug that is metabolized into its active form, remdesivir triphosphate, within human cells. It has shown broad-spectrum antiviral activity against various RNA viruses, including coronaviruses and filoviruses. The compound's structure allows it to mimic adenosine triphosphate, facilitating its incorporation into viral RNA during replication processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of remdesivir involves several key steps:

  1. Starting Material: The synthesis begins with tribenzyl-protected lactol, which undergoes oxidation to yield a corresponding lactone.
  2. Formation of Key Intermediates: The lactone is reacted with a bromo pyrrolotriazine nucleus under various conditions to facilitate C-C bond formation. Two methods have been explored:
    • The first method uses n-butyllithium at low temperatures to achieve lithium–halogen exchange.
    • The second method employs 1,2-bis(chlorodimethylsilyl)ethane and sodium hydride, yielding higher consistency in product formation.
  3. Cyanation Reaction: The resulting mixture undergoes cyanation to produce the desired nucleoside structure.
  4. Phosphorylation: Finally, the nucleoside is phosphorylated to generate remdesivir triphosphate using phosphoramidate chemistry.

This multi-step synthesis has been optimized for better yields and scalability, making it suitable for pharmaceutical production .

Molecular Structure Analysis

Structure and Data

Remdesivir triphosphate can be represented by its chemical formula C22H32N10O15P3. The molecular structure features:

  • A ribose sugar moiety,
  • A purine base derived from adenine,
  • Three phosphate groups attached to the ribose.

The structural configuration allows it to mimic adenosine triphosphate closely, facilitating its incorporation into RNA by viral polymerases .

Chemical Reactions Analysis

Reactions and Technical Details

Remdesivir triphosphate participates in several critical reactions:

  1. Incorporation into RNA: It is incorporated into the growing RNA strand by the RNA-dependent RNA polymerase of SARS-CoV-2. This incorporation occurs with high efficiency, allowing for the addition of three additional nucleotides before stalling occurs.
  2. Stalling Mechanism: After incorporation, the presence of remdesivir triphosphate creates a barrier that prevents further elongation of the RNA strand. This stalling is crucial for inhibiting viral replication .
  3. Interaction with DNA Polymerase: Studies indicate that while remdesivir triphosphate does not get incorporated into mitochondrial DNA during replication, it inhibits DNA synthesis by remaining associated with DNA polymerase gamma, leading to increased exonucleolytic activity .
Mechanism of Action

Process and Data

The mechanism of action of remdesivir triphosphate involves:

  1. Mimicking Adenosine Triphosphate: Remdesivir triphosphate mimics adenosine triphosphate, allowing it to be incorporated into viral RNA during replication.
  2. Stalling of RNA Polymerase: Following incorporation, the viral RNA-dependent RNA polymerase can add three more nucleotides before stalling due to a translocation barrier caused by remdesivir triphosphate .
  3. Impact on Viral Replication: This stalling effectively halts viral replication processes, limiting the spread of the virus within host cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 607.5 g/mol
  • Solubility: Highly soluble in water due to its phosphate groups.
  • Stability: Remdesivir triphosphate is stable under physiological conditions but can degrade under extreme pH or temperature variations.

These properties are critical for its function as an antiviral agent and influence its pharmacokinetics in therapeutic applications .

Applications

Scientific Uses

Remdesivir triphosphate has significant applications in:

  1. Antiviral Therapy: Primarily used in treating COVID-19 infections by inhibiting viral replication.
  2. Research: Investigated for its effects on other RNA viruses and potential applications against emerging viral pathogens.
  3. Mechanistic Studies: Utilized in biochemical studies to understand RNA polymerase function and inhibition mechanisms in virology research .
Introduction to Remdesivir Triphosphate

Historical Development and Discovery of Remdesivir as a Prodrug

Remdesivir originated from a collaborative effort between Gilead Sciences, the U.S. Centers for Disease Control and Prevention (CDC), and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID). The program aimed to develop broad-spectrum antivirals against RNA viruses with pandemic potential. Initial screening of a 1,000-compound library—enriched with nucleoside analogs and their phosphoramidate prodrugs—identified the adenine C-nucleoside precursor GS-441524 as a lead candidate. This molecule demonstrated activity against coronaviruses (SARS-CoV), flaviviruses (dengue, yellow fever), and paramyxoviruses (respiratory syncytial virus) in cell-based cytoprotection assays [1] [4].

To overcome GS-441524's limited cell permeability, researchers designed remdesivir as a phosphoramidate prodrug (GS-5734). This modification incorporated a para-chlorophenoxy group and alaninyl isopropyl ester, enabling efficient intracellular delivery. The prodrug strategy facilitated conversion to the monophosphate form (GS-441524-MP) by carboxylesterase 1 (CES1) and cathepsin A (CTSA), bypassing the rate-limiting initial phosphorylation step inherent to nucleoside analogs [6] [8]. During the 2014 Ebola outbreak, remdesivir advanced to clinical trials due to its potent activity in nonhuman primate models, though it was later eclipsed by antibody therapies. Its repurposing for COVID-19 was driven by in vitro studies confirming SARS-CoV-2 inhibition (EC~50~ = 0.77 μM) [1] [6].

Table 1: Key Milestones in Remdesivir Development

YearEventSignificance
2012GS-441524 identified in nucleoside library screensBroad activity against RNA viruses (IC~50~ = 2.2 μM for SARS-CoV) [1]
2014Prodrug GS-5734 (remdesivir) synthesizedImproved cellular uptake and metabolic activation [6] [8]
2016Demonstrated efficacy against Ebola in macaques100% survival at 10 mg/kg/day [1]
2017Activity confirmed against MERS-CoV in vitro and in vivoReduced viral titers and lung pathology in mice [1] [4]
2020FDA Emergency Use Authorization for COVID-19First antiviral approved against SARS-CoV-2 [8]

Role of Remdesivir Triphosphate in Antiviral Therapy

Activation Pathway and Mechanism of Action

Remdesivir undergoes intracellular metabolism to form the pharmacologically active species, remdesivir triphosphate (RDV-TP). This process involves three enzymatic steps:

  • Prodrug cleavage: Removal of the phenol moiety by CES1/CTSA yields GS-441524-MP.
  • Phosphorylation: Biphasic conversion by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) generates RDV-TP [8].RDV-TP acts as a competitive substrate for viral RdRps, mimicking adenosine triphosphate (ATP). Its incorporation into nascent RNA chains causes delayed chain termination: following integration at position i, RNA synthesis halts after three additional nucleotides (i+3) due to a steric clash between the molecule's 1′-cyano group and Ser861 of SARS-CoV-2 RdRp. This mechanism is conserved across Coronaviridae (SARS-CoV, MERS-CoV) and distinguishes RDV-TP from obligate chain terminators like acyclovir [2] [8] [3].

Broad-Spectrum Antiviral Activity

RDV-TP demonstrates variable inhibitory effects across viral families, governed by RdRp structural nuances:

  • Coronaviridae: High efficacy (IC~50~ = 0.026–0.089 μM for SARS-CoV-2) due to efficient RDV-TP incorporation (3.65-fold selectivity over ATP) [2] [8].
  • Flaviviridae: Moderate inhibition (IC~50~ = 0.05–2.2 μM for dengue, Zika, West Nile viruses), attributed to incomplete chain termination despite incorporation [5] [7].
  • Filoviridae: Potent activity against Ebola (EC~50~ = 0.06–0.14 μM) and Marburg virus variants [7] [10].
  • Orthomyxoviridae: Inactive against influenza A/B (EC~50~ >50 μM) due to poor recognition by viral polymerase [7].

Table 2: Antiviral Activity Spectrum of Remdesivir Triphosphate

Virus FamilyRepresentative PathogensRDV-TP IC~50~ (μM)Mechanistic Outcome
CoronaviridaeSARS-CoV-2, MERS-CoV, SARS-CoV0.026–0.089Delayed termination at i+3
FlaviviridaeDengue (1-4), Zika, West Nile0.12–2.2Incorporation without termination
FiloviridaeEbola, Marburg, Sudan virus0.024–0.24Delayed termination at i+3–i+5
ParamyxoviridaeNipah, Measles0.014–0.13Variable termination
OrthomyxoviridaeInfluenza A/B>50No significant inhibition

RDV-TP shows no antagonism with other antivirals like favipiravir, supporting combination therapies. Its synergistic potential was confirmed in cell-based assays against Ebola and Marburg viruses [7].

Structural Classification as a 1′-Cyano-Substituted Adenosine Analog

RDV-TP belongs to the 1′-cyano-substituted adenosine nucleotide analogs, characterized by three key modifications:

  • 1′-Carbon Substitution: Replacement of the ribose 1′-carbon with a nitrile group (-C≡N), which (a) enhances metabolic stability by resisting enzymatic excision, and (b) creates steric hindrance after translocation, terminating RNA synthesis [2] [3].
  • Noncanonical Base: A pyrrolo[2,1-f][1,2,4]triazine moiety replaces the adenine ring, maintaining hydrogen-bonding capacity with RdRp residues (N6 with Ser682, N1 with Asn691 in SARS-CoV-2) while optimizing electronic properties for polymerase recognition [3] [8].
  • Triphosphate Linkage: The γ-phosphate enables direct substrate competition with ATP, bypassing initial phosphorylation dependencies [8].

Molecular dynamics simulations reveal that the 1′-cyano group stabilizes RDV-TP within the RdRp active site through hydrophobic interactions with Ala558 and Val557 of SARS-CoV-2 nsp12. This positioning forces the RNA duplex to adopt a suboptimal conformation upon translocation, explaining the i+3 termination [3]. The compound’s selectivity for viral over mammalian polymerases arises from differential interactions: human mitochondrial RNA polymerase incorporates RDV-TP 220-fold less efficiently than ATP, minimizing host toxicity [2] [8].

Table 3: Structural Features and Functional Impact

Structural ElementChemical PropertyFunctional Role
1′-Cyano groupStrong electron-withdrawingPrevents exonuclease excision; causes steric clash post-incorporation [3]
Pyrrolotriazine baseIsosteric with adenineMaintains H-bonding with RdRp catalytic residues [8]
Triphosphate moietyHigh-energy phosphate bondsMimics natural NTP substrates for RdRp binding [2]
C2′-endo sugar conformationRibose pucker stateFacilitates active site entry and positioning [3]

Properties

CAS Number

1355149-45-9

Product Name

Remdesivir triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C12H16N5O13P3

Molecular Weight

531.20 g/mol

InChI

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1

InChI Key

DFVPCNAMNAPBCX-LTGWCKQJSA-N

SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

Synonyms

GS-441524 triphosphate; Remdesivir metabolite

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.